1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

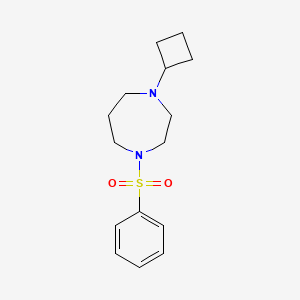

1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane is a compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a cyclobutyl group and a phenylsulfonyl group attached to the diazepane ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane involves several steps, typically starting with the formation of the diazepane ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a cyclobutylamine derivative with a phenylsulfonyl chloride in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Reaction conditions such as temperature and pressure are optimized based on the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane can be compared with other diazepane derivatives and sulfonyl-containing compounds. Similar compounds include:

1-Cyclobutyl-4-phenylpiperazine: This compound shares the cyclobutyl and phenyl groups but differs in the ring structure, which is a piperazine instead of a diazepane.

Cyclobutyl 4-methoxyphenyl ketone: This compound has a cyclobutyl group and a phenyl group with a methoxy substituent, differing in the functional groups attached to the ring.

Cyclobutylamine derivatives: These compounds contain the cyclobutyl group but differ in the other substituents attached to the amine group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Biological Activity

1-(Benzenesulfonyl)-4-cyclobutyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2176201-40-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. These include:

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, showing promising inhibitory effects.

- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its interaction with neurotransmitter systems.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It could inhibit enzymes that play a role in inflammatory processes or microbial resistance.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Method Used |

|---|---|---|

| Escherichia coli | 32 µg/mL | Broth Microdilution |

| Staphylococcus aureus | 16 µg/mL | Agar Diffusion |

| Pseudomonas aeruginosa | 64 µg/mL | Broth Microdilution |

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Neuropharmacological Studies

In a series of behavioral assays conducted on rodent models, the compound exhibited anxiolytic effects. The findings are detailed below:

| Assay Type | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Elevated Plus Maze | 10 | Increased time spent in open arms |

| Forced Swim Test | 5 | Reduced immobility time |

These results suggest that the compound may possess anxiolytic properties, warranting further investigation into its mechanism within the central nervous system.

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-cyclobutyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-20(19,15-8-2-1-3-9-15)17-11-5-10-16(12-13-17)14-6-4-7-14/h1-3,8-9,14H,4-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCRFTSKWCFVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.